N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-21(2)13-27-18-11-10-15(12-17(18)22-20(21)24)23-28(25,26)19-9-5-7-14-6-3-4-8-16(14)19/h3-12,23H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSTGPQCYBUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A benzoxazepine core , which is known for its diverse biological activities.
- A sulfonamide group , contributing to its pharmacological properties.
Molecular Formula : C₁₉H₂₀N₂O₃S
Molecular Weight : 324.4 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the benzoxazepine core through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Inhibition of Gram-positive and Gram-negative bacteria , suggesting broad-spectrum antimicrobial effects.
A study by Mondal et al. (2017) demonstrated that related sulfonamide Schiff bases displayed significant antibacterial activity, which can be extrapolated to suggest similar efficacy for this compound due to structural similarities .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Specific findings include:
- Cytotoxic effects on cancer cell lines , with IC₅₀ values indicating potent activity against specific tumor types.
In a related study involving sulfonamide derivatives, compounds with similar structural motifs exhibited promising cytotoxicity against various cancer cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria.
- Interference with Cellular Processes : Compounds with similar structures have been shown to affect cell cycle progression and induce apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Mondal et al. (2017) | Investigated antimicrobial activity; showed significant inhibition against Gram-negative bacteria. |
| Recent Cytotoxicity Assays | Demonstrated IC₅₀ values lower than 5 µM against specific cancer cell lines (ACP-03 and HCT116). |
Q & A
Q. What strategies reconcile conflicting spectroscopic data for intermediates?
- Methodological Answer : Re-examine reaction workup (e.g., pH adjustment for acid-sensitive intermediates) and use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. In situ IR monitoring tracks transient intermediates, reducing misinterpretation of isolated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
